molecular formula C11H17BO3 B1286883 4-Butoxy-2-methylphenylboronic acid CAS No. 845551-43-1

4-Butoxy-2-methylphenylboronic acid

Cat. No.: B1286883
CAS No.: 845551-43-1
M. Wt: 208.06 g/mol
InChI Key: CSHDCDLMFFZDJB-UHFFFAOYSA-N
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Description

4-Butoxy-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 4-arylcoumarins

4-Butoxy-2-methylphenylboronic acid has been utilized in the synthesis of 4-arylcoumarins, which are significant in forming biologically active natural and artificial compounds. This synthesis involves a Cu-catalyzed hydroarylation process, showing the potential of this compound in complex organic syntheses (Yamamoto & Kirai, 2008).

Analytical Applications in Lipid Peroxidation

In the field of analytical chemistry, this compound contributes to developing colorimetric assays for lipid peroxidation. These assays are crucial for understanding biological processes and diagnosing certain conditions (Gérard-Monnier et al., 1998).

Suzuki–Miyaura Cross-Coupling Reactions

This compound plays a role in Suzuki–Miyaura cross-coupling reactions, as demonstrated in the synthesis of 8-(4-methylphenyl)-2′-deoxyadenosine. The process showcases the utility of this compound in creating nucleoside analogs, which are important in medicinal chemistry (Ardhapure et al., 2018).

Allosteric Modification of Hemoglobin

Research has also explored the use of compounds related to this compound in modifying the oxygen affinity of human hemoglobin. This application has implications in clinical and biological areas, such as ischemia and tumor radiotherapy (Randad et al., 1991).

Catalysis in Amide Condensation

Primary alkylboronic acids, similar to this compound, have been used as catalysts in the dehydrative amide condensation of α-hydroxycarboxylic acids. This application is significant for large-scale synthesis of amides, a fundamental process in organic chemistry (Yamashita et al., 2013).

Two-Photon Imaging and Photodynamic Therapy

In the field of imaging and therapy, derivatives of phenylboronic acids have been developed for specific and efficient imaging of sialic acids on living cells, along with applications in photodynamic therapy. These innovations offer new prospects in cancer diagnostics and therapeutics (Li & Liu, 2021).

Mechanism of Action

Target of Action

The primary target of 4-Butoxy-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound itself is generally environmentally benign , suggesting it may have a stable action under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

4-Butoxy-2-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for its function as a reagent in biochemical assays and synthetic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules. For instance, this compound may affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. The boronic acid group of this compound can bind to the active sites of enzymes, altering their activity and affecting downstream biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies are needed to fully understand the temporal effects of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, it could potentially cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Detailed studies are required to determine the threshold and toxic doses of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The boronic acid group can participate in reactions with metabolic intermediates, affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the role of this compound in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications may direct this compound to particular organelles, influencing its activity and interactions with biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Properties

IUPAC Name

(4-butoxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHDCDLMFFZDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584407
Record name (4-Butoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845551-43-1
Record name 4-Butoxy-2-methylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845551-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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